18-Ethylenedithioprogesterone
Description
18-Ethylenedithioprogesterone is a synthetic progesterone derivative characterized by the substitution of an ethylenedithio group (-S-CH2-CH2-S-) at the 18-position of the steroid nucleus. This modification is hypothesized to enhance metabolic stability and alter receptor-binding affinity compared to natural progesterone and its analogs.
Properties
CAS No. |
134028-69-6 |
|---|---|
Molecular Formula |
C23H32O2S2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(2S,5S,6S,14R)-2-acetyl-14-methyl-12,19-bis(sulfanyl)pentacyclo[10.5.3.01,5.06,15.09,14]icos-9-en-11-one |
InChI |
InChI=1S/C23H32O2S2/c1-13(24)17-5-6-19-16-4-3-14-9-20(25)23(27)11-15(26)10-22(17,19)8-7-18(16)21(14,2)12-23/h9,15-19,26-27H,3-8,10-12H2,1-2H3/t15?,16-,17-,18?,19+,21+,22?,23?/m1/s1 |
InChI Key |
HTQHIYJCJXOMJJ-NXJLHDKWSA-N |
SMILES |
CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2C13CCC4[C@H]2CCC5=CC(=O)C(CC(C3)S)(C[C@]45C)S |
Canonical SMILES |
CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |
Synonyms |
18-ethylene dithioprogesterone 18-ethylenedithioprogesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Core Structural Differences
- 18-Ethylenedithioprogesterone : Features a sulfur-containing ethylenedithio group at C18, which may confer resistance to oxidative degradation.
- 17-Hydroxyprogesterone (17-OHPC) : Contains a hydroxyl group at C17 and lacks sulfur substitutions. Used clinically in formulations for preventing preterm birth .
- 6-epi-Medroxy Progesterone-d3 17-Acetate : A deuterated isomer of medroxyprogesterone acetate (MPA) with a methyl-d3 group at C6 and an acetate at C15. Acts as a labeled impurity in progesterone assays .
Table 1: Key Structural and Functional Attributes
*Inferred from sulfur’s electron-rich nature, which may reduce oxidative metabolism.
Metabolic and Isotopic Stability
- 17-Hydroxyprogesterone Isotopes: Deuterated forms (e.g., [2H8]-17-hydroxyprogesterone) exhibit enhanced signal-to-noise ratios in mass spectrometry, aiding metabolic pathway studies. For instance, 18O-labeled derivatives demonstrated a threefold increase in signal clarity compared to non-labeled analogs .
- This compound : The ethylenedithio group may reduce hepatic clearance due to steric hindrance or altered cytochrome P450 interactions, though direct data is lacking.
- 6-epi-Medroxy-d3 17-Acetate : Deuterium labeling improves isotopic tracing in pharmacokinetic studies, with applications in detecting progesterone impurities .
Receptor Binding and Activity
- 17-Hydroxyprogesterone : Binds progesterone receptors (PR) with moderate affinity but requires high doses due to rapid metabolism.
- MPA Analogs : The C6 methyl group in MPA enhances PR binding and extends half-life. Deuterated variants (e.g., 6-epi-Medroxy-d3) retain similar receptor affinity .
- Alternatively, it could stabilize ligand-receptor interactions via hydrophobic effects.
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